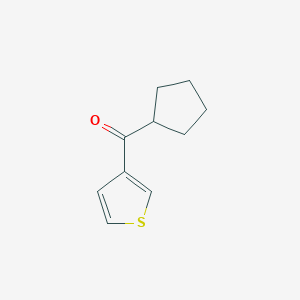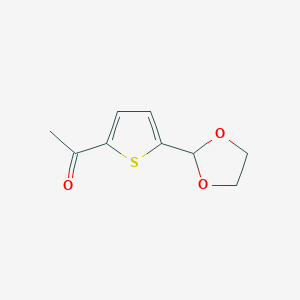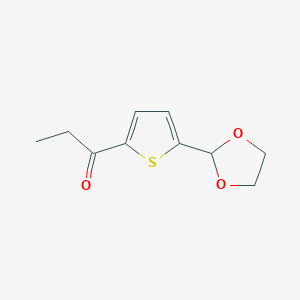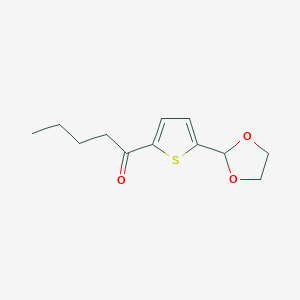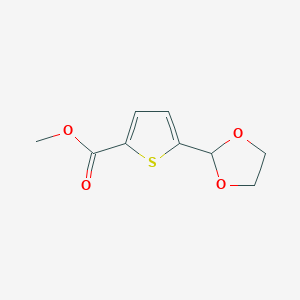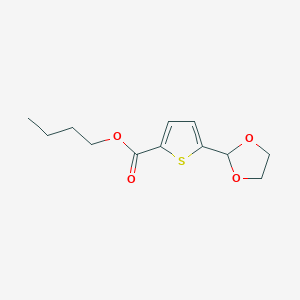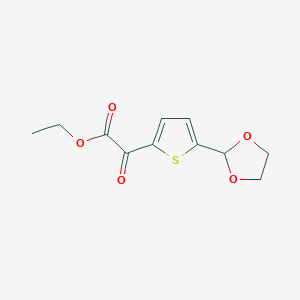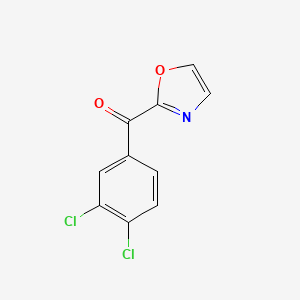
2-(3,4-Dichlorobenzoyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dichlorobenzoyl)oxazole” is a chemical compound with the molecular formula C10H5Cl2NO2 . It is a type of oxazole, which is a class of compounds that contain a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
Oxazoles, including “2-(3,4-Dichlorobenzoyl)oxazole”, can be synthesized using various strategies. One of the most common methods is the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) . Another synthetic strategy involves the use of 2-aminophenol as a precursor .
Molecular Structure Analysis
The molecular structure of “2-(3,4-Dichlorobenzoyl)oxazole” consists of a five-membered ring with one oxygen atom and one nitrogen atom . The molecular weight of this compound is 242.05 g/mol.
Chemical Reactions Analysis
Oxazoles, including “2-(3,4-Dichlorobenzoyl)oxazole”, are known to undergo a variety of chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms in the oxazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4-Dichlorobenzoyl)oxazole” include a boiling point of 69 °C . It is a stable liquid at room temperature .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Asymmetric Organic Syntheses :
- Oxazoline ligands, including derivatives of oxazoles, have been utilized in transition metal-catalyzed asymmetric organic syntheses. They demonstrate versatility in ligand design, ease of synthesis from available precursors, and modulation of chiral centers (Gómez, Muller, & Rocamora, 1999).
Synthesis of Oxazole Derivatives :
- Gold-catalyzed oxidation strategies have been applied to synthesize 2,4-oxazole, an important structural motif in various natural products. The use of bidentate ligands in this process aids in achieving smoother reactions and potentially opens new opportunities in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).
- There is significant interest in synthesizing various oxazole derivatives due to their wide spectrum of biological activities, including therapeutic potentials in medicinal chemistry (Kakkar & Narasimhan, 2019).
Biological Activities and Pharmaceutical Applications :
- Oxazole-based compounds are extensively studied for their anticancer properties, given their ability to interact with different enzymes and receptors. Their structural and chemical diversity makes them significant targets for anti-cancer research and drug discovery (Chiacchio et al., 2020).
- The synthesis and application of oxazole-based medicinal drugs cover a range of diseases, demonstrating their versatility and potential as medicinal agents (Zhang, Zhao, & Zhou, 2018).
Material Science Applications :
- Oxazoles have been studied for their electro-optical and charge transport properties, making them suitable for use in organic light emitting diodes, thin film transistors, and photovoltaic materials (Irfan et al., 2018).
Safety and Hazards
The safety data sheet for “2-(3,4-Dichlorobenzoyl)oxazole” provides several precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific targets can vary depending on the substitution pattern in the oxazole derivatives .
Mode of Action
Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . The specific mode of action can depend on the particular biological target and the environment in which the compound is acting.
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biological pathways due to their broad spectrum of biological activities . The exact pathways affected would depend on the specific biological target and the context of the biological system.
Result of Action
Oxazole derivatives are known to exhibit a wide range of biological activities . The specific results of action would depend on the particular biological target and the context of the biological system.
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-2-1-6(5-8(7)12)9(14)10-13-3-4-15-10/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHVHSGZNNQCKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=NC=CO2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642113 |
Source


|
| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorobenzoyl)oxazole | |
CAS RN |
898784-26-4 |
Source


|
| Record name | (3,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




